

# Leriglitazone Hydrochloride: A Deep Dive into its Therapeutic Potential

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## Compound of Interest

Compound Name: *Leriglitazone Hydrochloride*

Cat. No.: *B586586*

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## Introduction

**Leriglitazone hydrochloride** (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPAR $\gamma$ ) agonist with significant potential for the treatment of central nervous system (CNS) disorders.<sup>[1][2]</sup> A key advantage of leriglitazone is its ability to cross the blood-brain barrier, allowing for effective engagement of its target in the CNS at levels that are well-tolerated.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the therapeutic potential of leriglitazone, focusing on its mechanism of action, preclinical evidence, and clinical trial data.

## Mechanism of Action

Leriglitazone is a full agonist of PPAR $\gamma$ , a nuclear receptor that plays a crucial role in regulating the expression of a multitude of genes involved in various cellular processes.<sup>[4][5]</sup> Its therapeutic effects are believed to stem from its simultaneous action on several biological pathways implicated in neuroinflammatory and neurodegenerative diseases.<sup>[4]</sup>

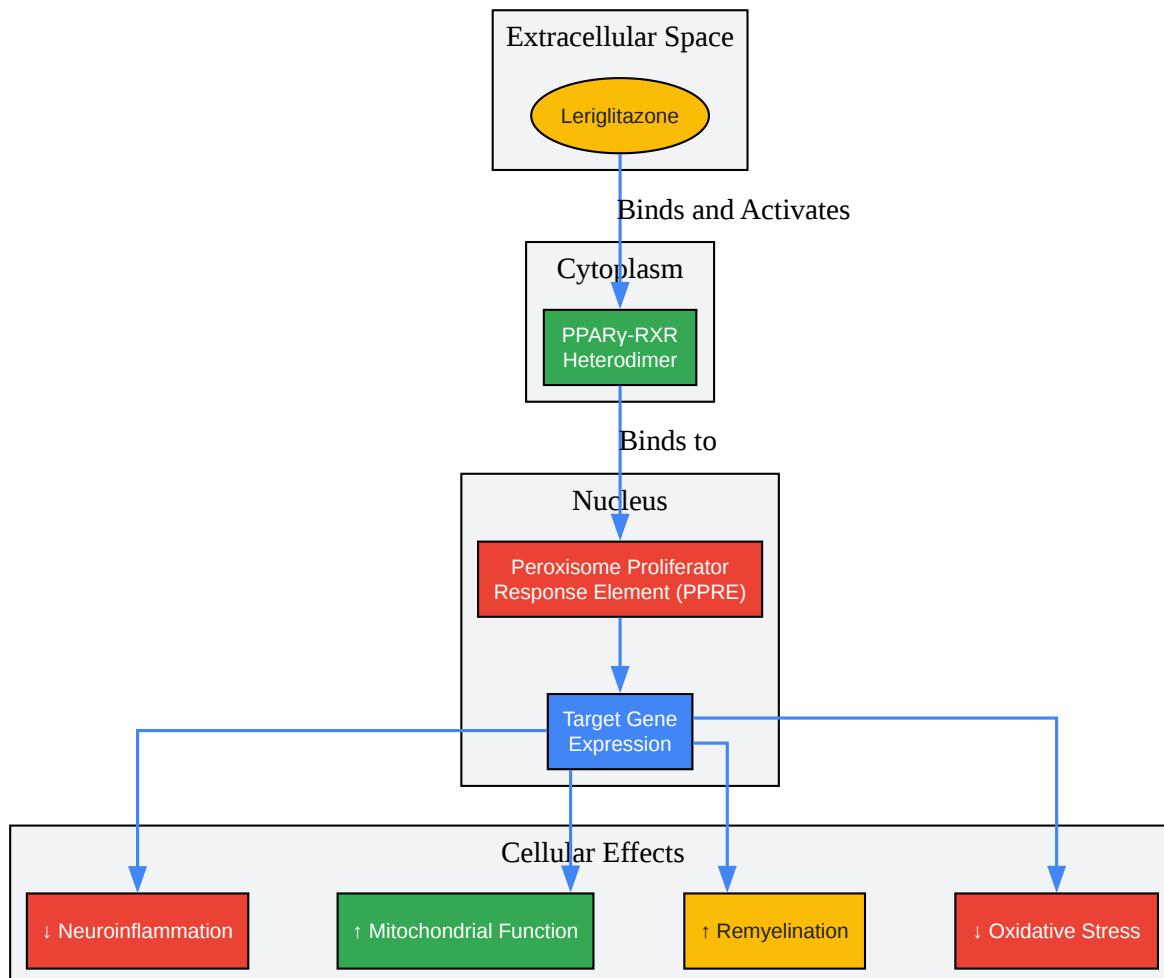
The primary mechanisms of action of leriglitazone include:

- Modulation of Neuroinflammation: Leriglitazone has been shown to reduce neuroinflammation by repressing the nuclear factor kappa B (NF- $\kappa$ B) pathway, a key regulator of the inflammatory response.<sup>[1][4]</sup> This leads to decreased activation of

macrophages and microglia, as well as a reduction in the production of pro-inflammatory cytokines.[1][6]

- Improvement of Mitochondrial Function: A critical aspect of Leriglitazone's action is its ability to enhance mitochondrial biogenesis and function.[1][6] It achieves this through the activation of the PPAR $\gamma$ /PGC-1 $\alpha$  pathway, which restores mitochondrial energy balance and reduces oxidative stress.[1]
- Promotion of Remyelination: Leriglitazone supports the process of remyelination by increasing the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin.[1][6] It also enhances the clearance of myelin debris.[2][6]
- Neuroprotection and Antioxidant Effects: The compound exerts neuroprotective effects by counteracting oxidative stress and preserving neuronal integrity.[6][7] It has been shown to reduce levels of reactive oxygen species (ROS) and improve the expression of antioxidant enzymes.[7]
- Blood-Brain Barrier Protection: Leriglitazone helps to maintain the integrity of the blood-brain barrier (BBB) by reducing monocyte adhesion to endothelial cells, a process that can lead to BBB disruption in certain neurological conditions.[1]

Below is a diagram illustrating the core signaling pathway of Leriglitazone.



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Caption: Core signaling pathway of Leriglitazone.

## Therapeutic Applications

The multifaceted mechanism of action of leriglitazone makes it a promising therapeutic candidate for a range of neurodegenerative and neuroinflammatory disorders.

## X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), leading to a pathogenic cascade that affects the CNS.<sup>[1]</sup> Leriglitazone has shown significant potential in treating both the adrenomyeloneuropathy (AMN) and cerebral ALD (cALD) forms of the disease.<sup>[6]</sup>

In preclinical models of X-ALD, leriglitazone has been shown to:

- Restore mitochondrial function.<sup>[1]</sup>
- Decrease oxidative stress.<sup>[1]</sup>
- Promote remyelination.<sup>[1]</sup>
- Reduce neuroinflammation.<sup>[1]</sup>

Clinical trials have further substantiated these findings. The ADVANCE trial, a Phase 2/3 study in adult male AMN patients, demonstrated that leriglitazone reduced the progression of cerebral lesions and myelopathy symptoms.<sup>[2]</sup> The NEXUS trial, a Phase 2 study in pediatric patients with cALD, showed that the treatment arrested the progression of demyelinating brain lesions and clinical progression.<sup>[8]</sup> A Phase 3 trial, CALYX, is currently recruiting adult male patients with progressive cALD.<sup>[1][9]</sup>

## Friedreich's Ataxia (FRDA)

FRDA is another rare genetic neurodegenerative disease caused by a deficiency in the mitochondrial protein frataxin, leading to mitochondrial dysfunction and oxidative damage.<sup>[1]</sup> Leriglitazone's ability to activate the PPAR $\gamma$ /PGC-1 $\alpha$  pathway and restore mitochondrial function makes it a promising candidate for FRDA.<sup>[1]</sup> Preclinical data has shown that leriglitazone can increase frataxin levels, improve neuronal survival, and enhance motor function in animal models of the disease.<sup>[7]</sup> A Phase 2 clinical trial has been completed to evaluate the effect of leriglitazone on the progression of Friedreich's Ataxia.<sup>[3]</sup>

## Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials of leriglitazone.

Table 1: Overview of Key Clinical Trials

Trial Name	Phase	Condition	Patient Population	Status
ADVANCE (NCT03231878)	2/3	Adrenomyeloneuropathy (AMN)	116 adult males	Complete[10][11]
NEXUS (EudraCT: 2019-000654-59)	2	Cerebral Adrenoleukodystrophy (cALD)	20 pediatric males	Complete[3][8]
CALYX (NCT05819866)	3	Cerebral Adrenoleukodystrophy (cALD)	40 adult males	Recruiting[1][9][12]
FRAMES (NCT03917225)	2	Friedreich's Ataxia	Male and female patients	Complete[3][5]

Table 2: Dosing and Administration in Clinical Trials

Trial	Starting Dose	Target Plasma Concentration	Administration
ADVANCE	150 mg	200 $\mu\text{g}\cdot\text{h}/\text{mL}$ ( $\pm 20\%$ )	Daily oral suspension[4]
NEXUS	Individualized daily dose	170 $\mu\text{g}\cdot\text{h}/\text{mL}$ ( $\pm 20\%$ )	Daily oral suspension[13]

Table 3: Key Efficacy Endpoints from the ADVANCE Trial

Endpoint	Leriglitazone Group	Placebo Group	p-value
Change from baseline in 6-Minute Walk Test (6MWT) distance at week 96	-27.7 (41.4) m	-30.3 (60.5) m	0.91[10]
Patients with clinically progressive cerebral adrenoleukodystrophy	0 (0%) of 77	6 (15%) of 39	-

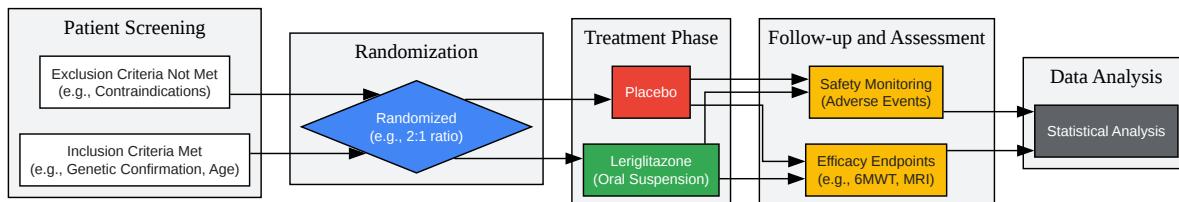
Note: While the primary endpoint of the ADVANCE trial was not met, the data on the prevention of cALD progression was a significant finding.

Table 4: Adverse Events in the ADVANCE Trial

Adverse Event	Leriglitazone Group (n=77)	Placebo Group (n=39)
Weight gain	54 (70%)	9 (23%)[10]
Peripheral edema	49 (64%)	7 (18%)[10]
Serious treatment-emergent adverse events	14 (18%)	10 (26%)[10]

## Experimental Protocols

Detailed experimental protocols for the clinical trials are extensive and can be found in the respective clinical trial registrations and publications. However, a general workflow for a clinical trial investigating Leriglitazone can be conceptualized as follows:



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Caption: Generalized workflow for a Leriglitazone clinical trial.

## Conclusion

**Leriglitazone hydrochloride** represents a significant advancement in the potential treatment of debilitating neurodegenerative disorders, particularly X-ALD and Friedreich's Ataxia. Its ability to penetrate the CNS and modulate multiple key pathological pathways, including neuroinflammation, mitochondrial dysfunction, and demyelination, underscores its broad therapeutic potential. While further clinical investigation is ongoing, the existing preclinical and clinical data provide a strong rationale for its continued development as a disease-modifying therapy for these and potentially other CNS conditions. The favorable safety profile observed in clinical trials further supports its potential as a long-term treatment option.

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## References

- 1. Minoryx Leriglitazone [minoryx.com]
- 2. Minoryx publishes mechanism of action of leriglitazone in X-ALD in Science Translational Medicine journal [minoryx.com]

- 3. Clinical pharmacokinetics of lericlitazone and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of lericlitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2-3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. minoryx.com [minoryx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lericlitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 9. minoryx.com [minoryx.com]
- 10. Safety and efficacy of lericlitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bionews.com [bionews.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ansm.sante.fr [ansm.sante.fr]
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